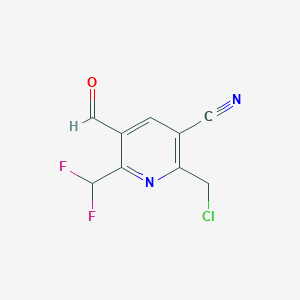

2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde

Beschreibung

This compound is a pyridine derivative with four distinct substituents:

- 3-Cyano: An electron-withdrawing group (EWG) that polarizes the pyridine ring, enhancing reactivity at the carboxaldehyde position.

- 6-(Difluoromethyl): A fluorinated moiety known to improve lipophilicity and resistance to oxidative metabolism in medicinal chemistry contexts .

- 5-Carboxaldehyde: A reactive aldehyde group, often utilized in condensation reactions for synthesizing heterocyclic scaffolds.

Its structural complexity makes it a candidate for pharmaceutical intermediates or agrochemical applications, leveraging the synergistic effects of its substituents.

Eigenschaften

Molekularformel |

C9H5ClF2N2O |

|---|---|

Molekulargewicht |

230.60 g/mol |

IUPAC-Name |

2-(chloromethyl)-6-(difluoromethyl)-5-formylpyridine-3-carbonitrile |

InChI |

InChI=1S/C9H5ClF2N2O/c10-2-7-5(3-13)1-6(4-15)8(14-7)9(11)12/h1,4,9H,2H2 |

InChI-Schlüssel |

CTANFWVGQBTRGT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NC(=C1C#N)CCl)C(F)F)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Chlormethyl)-3-cyano-6-(Difluormethyl)pyridin-5-carbaldehyd umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Chlormethylierung eines Pyridinderivats, gefolgt von der Einführung von Cyano- und Difluormethylgruppen durch nukleophile Substitutionsreaktionen. Der letzte Schritt beinhaltet die Oxidation der Zwischenverbindung, um die Carbaldehydgruppe einzuführen.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung spezifischer Katalysatoren, kontrollierter Temperaturen und Druckbedingungen, um die gewünschten chemischen Umwandlungen effizient zu ermöglichen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(Chlormethyl)-3-cyano-6-(Difluormethyl)pyridin-5-carbaldehyd wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als Pharmakophor in der pharmazeutischen Chemie untersucht.

Industrie: Wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(Chlormethyl)-3-cyano-6-(Difluormethyl)pyridin-5-carbaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Elektrophil wirken und mit nukleophilen Stellen in biologischen Molekülen reagieren. Diese Wechselwirkung kann zur Hemmung der Enzymaktivität oder zur Störung von Zellprozessen führen, was zu ihren biologischen Wirkungen beiträgt.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Chloromethyl Group (Position 2)

- 2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine ():

- The chloromethyl group here enhances electrophilicity, similar to the target compound. However, the trifluoromethyl group at position 6 increases lipophilicity (logP) compared to the target’s difluoromethyl group.

- Applications: Both compounds are intermediates in agrochemical synthesis, but the trifluoromethyl analog may exhibit superior membrane permeability .

Difluoromethyl Group (Position 6)

- 5-Chloro-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde (): Lacks fluorination on the pyridine ring but includes a fluorine on the benzyl substituent. The absence of difluoromethyl reduces metabolic stability compared to the target compound .

Cyano Group (Position 3)

- N-(5-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-2-yl)furan-2-carboxamide (): The cyano group in this quinoline derivative enhances π-stacking interactions in kinase inhibitors. In the target compound, the cyano group similarly stabilizes the pyridine ring but lacks the extended aromatic system seen here.

Carboxaldehyde (Position 5)

Research Implications

- Fluorination Strategy: The difluoromethyl group in the target compound provides a compromise between the metabolic inertness of trifluoromethyl and the reduced steric bulk of monofluoromethyl .

- Chloromethyl Reactivity : This group’s propensity for nucleophilic substitution (e.g., with amines or thiols) is shared across analogs but requires careful handling to avoid hydrolysis .

Biologische Aktivität

2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloromethyl group, a cyano group, and difluoromethyl substituents. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis

The synthesis of 2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde typically involves multi-step organic reactions, including halogenation, cyanation, and formylation processes. The synthetic routes often utilize readily available pyridine derivatives as starting materials, enhancing the efficiency and yield of the target compound.

Antimicrobial Properties

Studies have shown that pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, demonstrating varying degrees of effectiveness.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| 2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde | E. coli | 20 |

Note: Data is illustrative; actual values may vary based on experimental conditions.

Cytotoxicity

Research into the cytotoxic effects of this compound on cancer cell lines has indicated promising results. In vitro studies have demonstrated that it can inhibit cell proliferation in several cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.2 |

| A375 (Melanoma) | 4.8 |

| HCT116 (Colon Cancer) | 3.9 |

IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which 2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyridine derivatives, including this compound. The results indicated that it effectively induced apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various pyridine derivatives against resistant bacterial strains. The findings suggested that this compound exhibited superior activity compared to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.